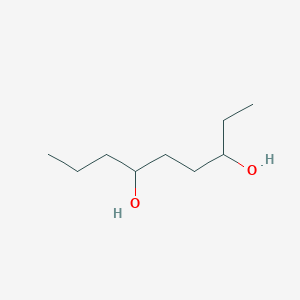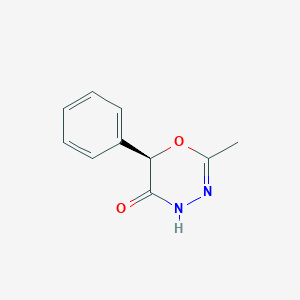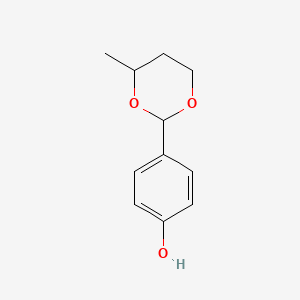![molecular formula C22H29BrN2O2 B14178383 (E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene CAS No. 925238-70-6](/img/structure/B14178383.png)
(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene is an organic compound that belongs to the class of diazenes This compound is characterized by the presence of a diazene group (N=N) flanked by two phenyl rings, one of which is substituted with a 6-bromohexyl group and the other with a butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene typically involves a multi-step process:
Formation of the Diazene Core: The initial step involves the formation of the diazene core through the reaction of aniline derivatives with nitrous acid, leading to the formation of diazonium salts. These salts are then coupled with phenol derivatives to form the diazene linkage.
Substitution Reactions: The phenyl rings are then functionalized with the desired substituents. The 6-bromohexyl group can be introduced through a nucleophilic substitution reaction using 6-bromohexanol and a suitable base. The butoxy group is typically introduced via an etherification reaction using butanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diazene group to hydrazine derivatives.
Substitution: The bromohexyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe in studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of (E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene involves its interaction with specific molecular targets. The diazene group can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, including those involved in cell signaling and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-{4-[(6-Chlorohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene
- (E)-1-{4-[(6-Methoxyhexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene
Uniqueness
(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene is unique due to the presence of the bromohexyl group, which imparts specific reactivity and potential applications. The bromo group can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
925238-70-6 |
|---|---|
Formule moléculaire |
C22H29BrN2O2 |
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
[4-(6-bromohexoxy)phenyl]-(4-butoxyphenyl)diazene |
InChI |
InChI=1S/C22H29BrN2O2/c1-2-3-17-26-21-12-8-19(9-13-21)24-25-20-10-14-22(15-11-20)27-18-7-5-4-6-16-23/h8-15H,2-7,16-18H2,1H3 |
Clé InChI |
KKTIBMWUJCDKGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14178307.png)
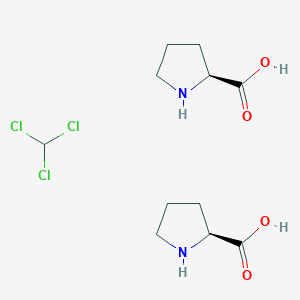
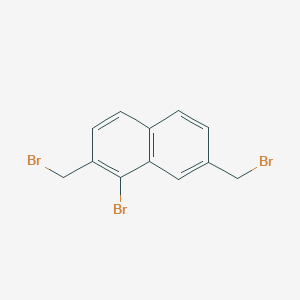
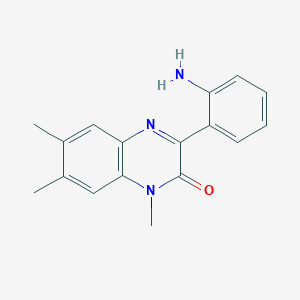
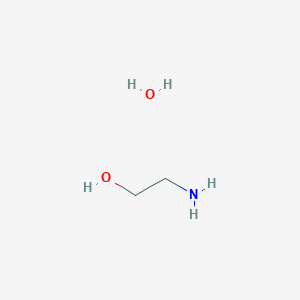
![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
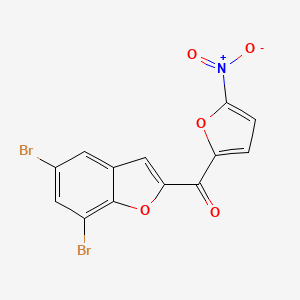
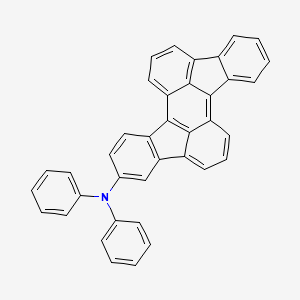
![Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate](/img/structure/B14178348.png)
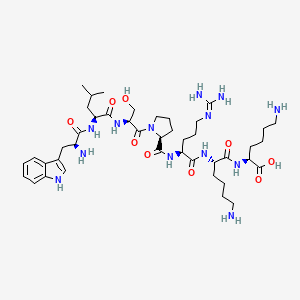
![9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B14178360.png)
